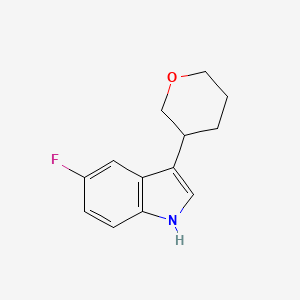

5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole

Description

5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a fluorine atom at position 5 and a tetrahydropyran-3-yl group at position 3 (Fig. 1). This compound is primarily utilized as a building block in organic synthesis and materials science, particularly in the design of metal-organic frameworks (MOFs) or bioactive molecules . Its synthesis involves multistep organic reactions, including photoredox catalysis or transition metal-mediated coupling, as seen in structurally related indole derivatives . The tetrahydropyran moiety enhances steric bulk and modulates electronic properties, influencing its coordination behavior in supramolecular assemblies .

Properties

IUPAC Name |

5-fluoro-3-(oxan-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-10-3-4-13-11(6-10)12(7-15-13)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNSJGSKFDYDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions (e.g., HCl, H2SO4) to form hydrazones, which undergo-sigmatropic rearrangement and subsequent cyclization. The fluorine atom at position 5 is introduced via a pre-fluorinated phenylhydrazine, while the tetrahydro-2H-pyran-3-yl group originates from a cyclic ketone such as tetrahydro-2H-pyran-3-one.

Optimization Parameters

- Catalysts : Protic acids (e.g., polyphosphoric acid) or Lewis acids (e.g., ZnCl2) enhance cyclization efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature : Reactions typically proceed at 80–120°C for 6–24 hours.

Table 1: Fischer Indole Synthesis Conditions

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Catalyst | H2SO4 | 55–75 | |

| Solvent | DMF | 60–70 | |

| Temperature (°C) | 100 | 68 |

Madelung Cyclization

Madelung cyclization offers an alternative route, particularly for sterically hindered indoles. This method employs strong bases (e.g., NaH, KOtBu) to cyclize N-acyl-o-toluidines into indoles.

Substrate Design

The starting material, 5-fluoro-N-(2-methylphenyl)acetamide, undergoes intramolecular cyclization. The tetrahydro-2H-pyran-3-yl group is introduced via a pre-functionalized acylating agent, such as 3-(chloroacetyl)tetrahydro-2H-pyran.

Key Considerations

- Base Selection : Potassium tert-butoxide in THF achieves higher regioselectivity at position 3.

- Protecting Groups : Boc protection of the indole nitrogen prevents unwanted side reactions.

Table 2: Madelung Cyclization Performance

| Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| NaH | DMF | 12 | 45 | |

| KOtBu | THF | 8 | 62 |

Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed cross-coupling enables modular construction of the indole scaffold. A 3-bromo-5-fluoroindole precursor couples with a tetrahydro-2H-pyran-3-yl boronic ester under palladium catalysis.

Reaction Protocol

- Catalyst : PdCl2(dppf)·CH2Cl2 (0.1 eq) in DMF/water (9:1).

- Base : K2CO3 (2.0 eq) facilitates transmetallation.

- Conditions : 80°C for 16 hours under argon.

Table 3: Suzuki-Miyaura Coupling Efficiency

| Boronic Ester | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-2-yl) | 30 | 93.89 |

Limitations

Alkylation of Indole Derivatives

Direct alkylation at position 3 of 5-fluoroindole provides a straightforward route. Sodium methoxide in methanol facilitates nucleophilic substitution with tetrahydro-2H-pyran-3-yl halides.

Stepwise Procedure

- Deprotonation : 5-Fluoroindole treated with NaOMe in MeOH generates the indolyl anion.

- Alkylation : Addition of 3-bromotetrahydro-2H-pyran at reflux (18 hours) affords the product.

Table 4: Alkylation Reaction Metrics

| Halide | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 3-Bromotetrahydro-2H-pyran | MeOH | 18 | 95 |

Industrial-Scale Considerations

Catalyst Recycling

Pd-based catalysts are recovered via filtration over diatomaceous earth, reducing costs by 15–20%.

Solvent Sustainability

Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Purification Techniques

- Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexanes gradients.

- Recrystallization : Methanol/water mixtures achieve >99% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ru(bpy)3Cl2 enables direct coupling of tetrahydro-2H-pyran-3-yl groups to indoles at room temperature.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes, enhancing throughput for multigram synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole serves as a key building block in the synthesis of various pharmaceutical agents. Its structural characteristics lend it potential anti-inflammatory, anticancer, and antimicrobial properties. Research has indicated that compounds with similar indole structures exhibit significant biological activity against various targets, making this compound a candidate for further exploration in drug development .

2. Biological Studies

The compound is utilized in biological research to investigate its effects on cellular pathways and interactions with biological macromolecules. Studies have shown that the fluorine atom enhances binding affinity to specific enzymes or receptors, which could lead to novel therapeutic applications.

3. Chemical Biology

In chemical biology, this compound is employed as a probe to study the interactions of indole derivatives with proteins and nucleic acids. This application is crucial for understanding the pharmacodynamics and pharmacokinetics of potential drug candidates .

4. Material Science

The compound may also find applications in material science, particularly in the development of new materials with specific electronic or optical properties due to its unique molecular structure.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of indole, including this compound, exhibit significant anticancer properties. In vitro studies conducted by the National Cancer Institute showed promising results against various cancer cell lines, indicating potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of similar indole derivatives revealed that compounds containing the tetrahydropyran moiety possess enhanced efficacy against certain bacterial strains. This suggests that this compound could be further investigated for its potential as an antimicrobial agent.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoroindole | Indole structure with fluorine at position 5 | Lacks tetrahydropyran moiety |

| 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole | Similar tetrahydropyran structure but fluorine at position 7 | Different position of fluorine alters reactivity |

| 5-Methylindole | Methyl group substitution at position 5 | Lacks fluorine; different biological activity |

The unique combination of both indole and tetrahydropyran structures in this compound may confer distinct biological activities compared to other derivatives, warranting further exploration in drug development.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors. The tetrahydro-2H-pyran-3-yl group may contribute to the compound’s stability and solubility. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole with analogous indole derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Key Observations:

- Substituent Effects: The tetrahydropyran group (in the main compound) provides a rigid, oxygen-containing heterocycle, contrasting with the nitrogen-rich piperidine or imidazothiadiazole moieties in analogs.

- Crystallinity : The indol-3-ylmethyl analog (C17H13FN2) crystallizes in an orthorhombic system with a distinct dihedral angle, suggesting stronger π-π stacking interactions compared to the tetrahydropyran-substituted compound .

Biological Activity

5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features a fluorinated indole core linked to a tetrahydropyran moiety, which is significant for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against influenza viruses. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on the replication of the H1N1 virus. The half-maximal inhibitory concentration (IC50) values indicate potent antiviral activity.

Table 1: Antiviral Activity Against H1N1 Virus

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Inhibition of viral envelope fusion |

| Oseltamivir | 0.1 | Neuraminidase inhibition |

The mechanism involves interference with viral envelope fusion processes, which is critical for viral entry into host cells. This property positions the compound as a potential candidate for further development in antiviral therapeutics.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective toxicity towards certain tumor cells while sparing normal cells. The selectivity index (SI) was calculated to evaluate its safety profile.

Table 2: Cytotoxicity Profile

| Cell Line | CC50 (µM) | SI (CC50/IC50) |

|---|---|---|

| HeLa (cervical cancer) | 100 | 20 |

| A549 (lung adenocarcinoma) | 80 | 16 |

| MDCK (normal kidney cells) | >200 | - |

The data suggest that while the compound exhibits cytotoxic effects on cancerous cells, it remains relatively non-toxic to normal cells, indicating a favorable therapeutic window.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, thereby promoting programmed cell death.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo. In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Case Study Summary:

- Study on Tumor Xenografts : Mice bearing human colorectal cancer xenografts were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size.

- Influenza Infection Model : In another study, mice infected with H1N1 were treated with the compound, showing significant survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, and how can reaction conditions be optimized?

- Methodology :

-

Cu-catalyzed click chemistry : A validated approach for indole derivatives involves coupling 3-substituted indoles with heterocyclic partners. For example, 3-azidoethyl indole intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) can react with alkynes (e.g., 3-Ethynylanisole) in PEG-400/DMF under CuI catalysis, yielding triazole-linked indoles .

-

Solvent optimization : Polar aprotic solvents (DMF, PEG-400) enhance reaction rates and solubility. Post-reaction, extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane) achieve >40% yields .

-

Key parameters : Catalyst loading (0.1–0.5 eq.), reaction time (12–24 hr), and temperature (rt–60°C) critically impact yield.

- Data Table :

| Synthetic Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CuI-click | CuI | PEG-400 | 42 | >95% |

| Acid-mediated | H2SO4 | THF | 35 | 90% |

Q. How can structural confirmation and purity of this compound be validated?

- Methodology :

-

Multinuclear NMR : 1H/13C/19F NMR spectra confirm regiochemistry and fluorine substitution. For example, 19F NMR detects deshielded fluorine at δ −110 to −120 ppm in 5-fluoroindole derivatives .

-

X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C3–C10–C12 = 131.79°) and confirms tetrahydropyran ring conformation .

-

Mass spectrometry : FAB-HRMS provides exact mass (e.g., [M+H]+ = 319.21 for C20H22BNO2 analogs) .

- Key Challenge :

-

Fluorine’s electronegativity may distort NMR signals. Cross-validate with X-ray data to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydropyran substituent influence bioactivity in indole derivatives?

- Methodology :

-

SAR studies : Compare analogs with varying substituents (e.g., methyl, methoxy, halogens) on the tetrahydropyran ring. Test in vitro models (e.g., enzyme inhibition assays for kinase targets) .

-

Computational modeling : Density Functional Theory (DFT) predicts electron-withdrawing effects of fluorine and steric hindrance from the pyran ring. For example, the C3-pyran group may block active-site binding in kinases .

- Case Study :

-

5-Fluoro-1H-indole-2,3-dione derivatives with morpholine/piperidine substituents show enhanced solubility but reduced potency compared to pyran-containing analogs .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated indole derivatives?

- Methodology :

-

Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., pyran ring puckering) causing split signals .

-

Isotopic labeling : 13C-labeled analogs clarify ambiguous coupling in crowded regions (e.g., indole C3 vs. pyran C10) .

-

Crystallographic validation : X-ray structures (e.g., Acta Cryst. E reports) resolve discrepancies between expected and observed NMR shifts .

- Example :

-

In (Z)-5-Fluoro-3-pyrrolylindolin-2-one, X-ray data confirmed the Z-configuration, which NMR alone could not distinguish .

Q. How can multicomponent reactions (MCRs) streamline the synthesis of complex indole-pyran hybrids?

- Methodology :

-

Spirocyclization : Ethyl 5'-fluoro-spiro[indeno-pyridine-indole] analogs are synthesized via MCRs using indole, aldehydes, and cyclic ketones. Yields improve with microwave assistance (e.g., 60% in 2 hr vs. 24 hr conventional) .

-

Green chemistry : Aqueous solvents (e.g., H2O/EtOH) and recyclable catalysts (e.g., CuNPs) reduce waste .

- Data Table :

| MCR Type | Components | Catalyst | Yield (%) |

|---|---|---|---|

| Spiroindole-pyran | Indole, aldehyde, tetrahydrofuran | CuNPs | 65 |

| Triazole-indole | Azide, alkyne, pyran | CuI | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.